molecular formula C7H4F4INO2 B11790050 4-Fluoro-6-iodo-2-(trifluoromethoxy)pyridine-3-methanol

4-Fluoro-6-iodo-2-(trifluoromethoxy)pyridine-3-methanol

Katalognummer: B11790050
Molekulargewicht: 337.01 g/mol
InChI-Schlüssel: SHKJSGHKYYZZJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoro-6-iodo-2-(trifluoromethoxy)pyridine-3-methanol is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of fluorine, iodine, and trifluoromethoxy groups attached to a pyridine ring, along with a methanol group. The incorporation of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-6-iodo-2-(trifluoromethoxy)pyridine-3-methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Halogenation: Introduction of fluorine and iodine atoms to the pyridine ring through halogenation reactions.

    Trifluoromethoxylation: Incorporation of the trifluoromethoxy group using reagents such as trifluoromethyl ethers.

    Methanol Addition: Introduction of the methanol group through nucleophilic substitution or addition reactions.

The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and minimize waste .

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoro-6-iodo-2-(trifluoromethoxy)pyridine-3-methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield pyridine-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups to the pyridine ring .

Wissenschaftliche Forschungsanwendungen

4-Fluoro-6-iodo-2-(trifluoromethoxy)pyridine-3-methanol has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Fluoro-6-iodo-2-(trifluoromethoxy)pyridine-3-methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethoxy groups enhances the compound’s lipophilicity and stability, allowing it to interact with biological membranes and enzymes effectively. The iodine atom may facilitate binding to specific protein targets, leading to modulation of their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The unique combination of fluorine, iodine, and trifluoromethoxy groups in 4-Fluoro-6-iodo-2-(trifluoromethoxy)pyridine-3-methanol imparts distinct chemical and physical properties. These properties make it a valuable compound for various applications, particularly in the development of pharmaceuticals and specialty chemicals .

Eigenschaften

Molekularformel

C7H4F4INO2

Molekulargewicht

337.01 g/mol

IUPAC-Name

[4-fluoro-6-iodo-2-(trifluoromethoxy)pyridin-3-yl]methanol

InChI

InChI=1S/C7H4F4INO2/c8-4-1-5(12)13-6(3(4)2-14)15-7(9,10)11/h1,14H,2H2

InChI-Schlüssel

SHKJSGHKYYZZJG-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(N=C1I)OC(F)(F)F)CO)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.